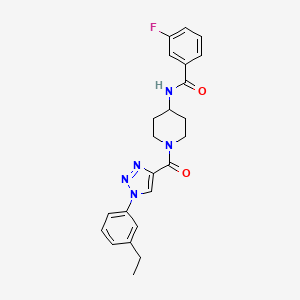
N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a synthetic organic compound that falls into the category of heterocyclic aromatic compounds. Its structure features a piperidine ring, a triazole ring, and a fluorobenzamide group, indicating that it has been designed for specific interactions with biological targets, possibly for use in medicinal chemistry or pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
To synthesize this compound, one typically begins with 3-ethylphenyl azide and alkyne under the conditions of Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to produce the 1,2,3-triazole ring. This intermediate is then coupled with 4-piperidinone under amide-forming conditions, utilizing reagents such as EDCI and HOBt in the presence of a base like triethylamine. Finally, the product is treated with 3-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods:
Industrially, this compound could be produced in batch or continuous processes, depending on demand. The use of high-efficiency catalytic systems and automated process controls are essential to ensure the purity and yield of the final product. Key considerations include the choice of solvents, temperature control, and the removal of by-products.
Types of Reactions:
This compound undergoes several types of reactions, including:
Oxidation: Oxidation of the piperidine ring could lead to N-oxide derivatives, which may alter its biological activity.
Reduction: Reduction of the carbonyl group might produce corresponding alcohols.
Substitution: The fluorobenzamide group can undergo nucleophilic aromatic substitution (SNAr) reactions, especially with strong nucleophiles.
Common Reagents and Conditions:
Typical reagents for these reactions include oxidizing agents like mCPBA for oxidation, reducing agents like sodium borohydride for reductions, and nucleophiles like amines or thiols for substitution reactions. Conditions vary based on the reaction type, but generally, mild temperatures and inert atmospheres are preferred to maintain the integrity of the compound.
Major Products:
Major products formed from these reactions will depend on the conditions but may include N-oxides, reduced alcohols, and substituted derivatives which can be further purified using chromatographic techniques.
Chemistry:
In the field of chemistry, this compound serves as a building block for creating more complex molecules, given its versatile functional groups. Its triazole ring is particularly valuable for constructing large, intricate organic frameworks through click chemistry.
Biology:
In biological studies, this compound may be used as a tool to investigate the interactions of fluorobenzamides with biological macromolecules. The piperidine moiety is often found in bioactive molecules, making it significant for studying binding affinities and kinetics.
Medicine:
Medicinally, compounds with similar structures have been explored for their potential as antifungal, antibacterial, or anticancer agents. The presence of fluorine often enhances bioavailability and metabolic stability, making it a candidate for drug development.
Industry:
In the industry, this compound can be utilized in the synthesis of agrochemicals, dyes, or polymers due to its stable aromatic framework and reactive functional groups.
Effects:
This compound likely exerts its effects by interacting with specific proteins or enzymes within cells, disrupting their normal function. Its mechanism involves binding to target proteins, possibly through hydrogen bonds and hydrophobic interactions facilitated by its fluorobenzamide and triazole rings.
Molecular Targets and Pathways:
The precise molecular targets may include enzymes involved in cell signaling pathways, or receptors on cell membranes. This compound could inhibit or modulate these targets, resulting in therapeutic or toxicological effects, depending on its application.
相似化合物的比较
N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)acetamide
N-(2-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethyl)-4-methylbenzenesulfonamide
N-(4-(1-(2-(dimethylamino)ethyl)-1H-1,2,3-triazol-4-yl)phenyl)-4-(trifluoromethyl)benzamide
Uniqueness:
What sets N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide apart from its peers is its unique combination of the piperidine ring and the fluorobenzamide group, which may confer specific binding properties and biological activities not seen in similar compounds. Additionally, its triazole ring provides a rigid, stable structure that can interact selectively with biological targets, potentially leading to greater efficacy in its applications.
属性
IUPAC Name |
N-[1-[1-(3-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-2-16-5-3-8-20(13-16)29-15-21(26-27-29)23(31)28-11-9-19(10-12-28)25-22(30)17-6-4-7-18(24)14-17/h3-8,13-15,19H,2,9-12H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNVHGJPIUIERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
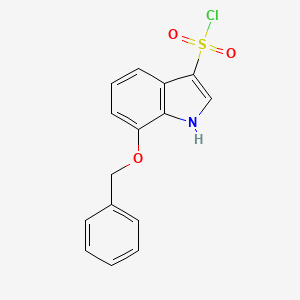
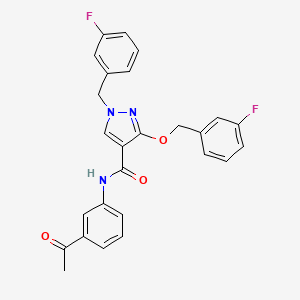
![2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide](/img/structure/B2847558.png)
![1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B2847560.png)
![{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol](/img/structure/B2847561.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2847563.png)
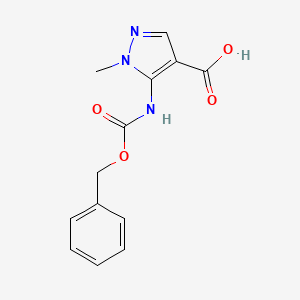
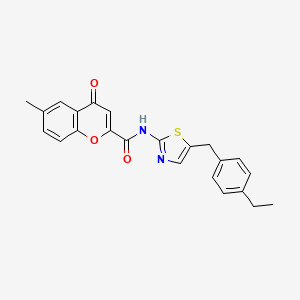
![(2Z)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-2-cyanobut-2-enamide](/img/structure/B2847568.png)
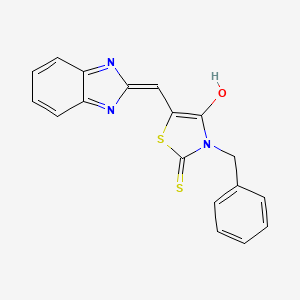
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2847570.png)
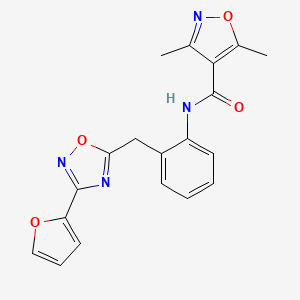
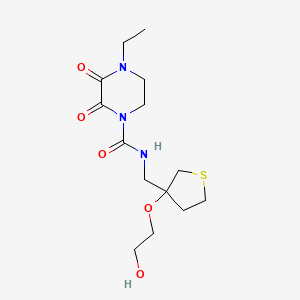
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2847575.png)
